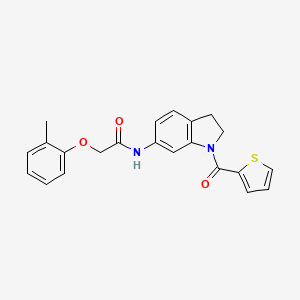N-(1-(thiophene-2-carbonyl)indolin-6-yl)-2-(o-tolyloxy)acetamide
CAS No.: 1021207-18-0
Cat. No.: VC8194183
Molecular Formula: C22H20N2O3S
Molecular Weight: 392.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1021207-18-0 |
|---|---|
| Molecular Formula | C22H20N2O3S |
| Molecular Weight | 392.5 g/mol |
| IUPAC Name | 2-(2-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]acetamide |
| Standard InChI | InChI=1S/C22H20N2O3S/c1-15-5-2-3-6-19(15)27-14-21(25)23-17-9-8-16-10-11-24(18(16)13-17)22(26)20-7-4-12-28-20/h2-9,12-13H,10-11,14H2,1H3,(H,23,25) |
| Standard InChI Key | PKKDLUOXSRNZOY-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1OCC(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CS4)C=C2 |
| Canonical SMILES | CC1=CC=CC=C1OCC(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CS4)C=C2 |
Introduction
Overview of the Compound
Chemical Name: N-(1-(thiophene-2-carbonyl)indolin-6-yl)-2-(o-tolyloxy)acetamide
CAS Number: 1021207-18-0
Molecular Formula:
Molecular Weight: 392.5 g/mol .
This compound is a heterocyclic amide derivative, characterized by a thiophene ring, an indole moiety, and an acetamide group. Its structure suggests potential applications in medicinal chemistry, particularly in drug development.
Structural Features
The compound comprises:
-
Thiophene Ring: A sulfur-containing five-membered aromatic ring contributing to its electronic properties.
-
Indole Moiety: A bicyclic structure with a benzene fused to a pyrrole ring, which often imparts biological activity.
-
Acetamide Group: A functional group that enhances solubility and potential hydrogen bonding interactions.
These structural features suggest the compound may exhibit pharmacological properties such as enzyme inhibition or receptor binding.
Synthetic Pathways
Although specific synthesis methods for this compound were not detailed in the sources, compounds with similar structures are typically synthesized through:
-
Acylation Reactions: Combining thiophene derivatives with activated indole compounds.
-
Amidation Steps: Introducing the acetamide group via coupling agents like carbodiimides.
-
Functionalization of Aromatic Rings: Using halogenated precursors for regioselective substitution.
These reactions require precise control of temperature, solvents, and catalysts to optimize yield and purity.
Potential Applications
The structural features of N-(1-(thiophene-2-carbonyl)indolin-6-yl)-2-(o-tolyloxy)acetamide suggest several potential applications:
-
Medicinal Chemistry:
-
The indole and thiophene rings are common pharmacophores in drug design.
-
Possible activities include anti-inflammatory, anticancer, or antimicrobial effects.
-
-
Biological Targeting:
-
The compound’s functional groups allow for interactions with enzymes or receptors, making it a candidate for molecular docking studies.
-
-
Material Science:
-
Heterocyclic compounds like this may serve as building blocks in organic electronics or photonics.
-
Further biological and computational studies are necessary to confirm these applications.
Comparative Analysis with Related Compounds
This comparison underscores the potential of N-(1-(thiophene-2-carbonyl)indolin-6-yl)-2-(o-tolyloxy)acetamide as a candidate for further exploration in medicinal chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume